3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-methylbenzyl chloride and 3-(trifluoromethyl)benzyl mercaptan.
Cyclization: The intermediates undergo cyclization reactions in the presence of suitable catalysts and solvents to form the triazolo[4,5-d]pyrimidine core.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazolo[4,5-d]pyrimidines.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in stimulated microglia cells.
Anticancer: The compound targets CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-[(4-methylphenyl)methyl]-7-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolo[4,5-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different pharmacological activities, including CDK2 inhibition.
Triazolothiadiazine: Another related compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Known for its antibacterial activity and different synthetic routes.
The uniqueness of this compound lies in its combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-13-5-7-14(8-6-13)10-28-18-17(26-27-28)19(25-12-24-18)29-11-15-3-2-4-16(9-15)20(21,22)23/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHMHRYGIACLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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